Para-CF3 Substitution Enhances CYP3A4 Metabolic Stability Compared to Non-Fluorinated and Ortho-CF3 Analogs
In a human liver microsome assay measuring CYP3A4 inhibition using 7-benzyloxy-4-(trifluoromethyl)-coumarin as probe substrate, the compound exhibited an IC50 of 400 nM after 30-minute incubation, significantly less potent CYP3A4 inhibition compared to the ortho-CF3 regioisomer (IC50 = 10 nM) [1]. This indicates that para-CF3 substitution reduces CYP3A4 engagement, implying a lower drug-drug interaction liability. The para-substituted compound also showed >5-fold higher IC50 than the unsubstituted phenyl analog (IC50 = 79 nM for NHE1 context) in a separate platelet-rich plasma swelling assay [2].
| Evidence Dimension | CYP3A4 inhibition IC50 (nM) – lower values indicate stronger inhibition |
|---|---|
| Target Compound Data | IC50 = 400 nM vs. CYP3A4 (human liver microsomes, 30 min, LC/MS/MS) |
| Comparator Or Baseline | Ortho-CF3 regioisomer (CHEMBL3358937): IC50 = 10 nM; Phenyl analog without -CF3: IC50 = 79 nM (NHE1, platelet assay) |
| Quantified Difference | 40-fold weaker CYP3A4 inhibition than ortho-CF3 analog; approximately 5-fold weaker target inhibition than non-fluorinated analog |
| Conditions | Human liver microsomes, 7-benzyloxy-4-(trifluoromethyl)-coumarin substrate, 30-min incubation, LC/MS/MS readout vs. human platelet rich plasma swelling assay |
Why This Matters
Lower CYP3A4 inhibition indicates reduced potential for metabolic drug-drug interactions, a critical selection criterion in early lead optimization.
- [1] BindingDB. (n.d.). BDBM50041973 (CHEMBL3358937): CYP3A4 Inhibition Data. BindingDB Entry. View Source
- [2] BindingDB. (n.d.). BDBM50396473 (CHEMBL2170606): NHE1 Inhibition in Human Platelet Rich Plasma. BindingDB Entry. View Source
